molecular formula C17H25NO2 B1615142 Citronellyl anthranilate CAS No. 68555-57-7

Citronellyl anthranilate

Cat. No. B1615142
CAS RN: 68555-57-7
M. Wt: 275.4 g/mol
InChI Key: LSJVFMHIFWWGDY-UHFFFAOYSA-N
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Description

Citronellyl anthranilate, also known as 2-aminobenzoate or anthranilate, belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP), cytoplasm and mitochondria. This compound has a sweet, fruity, and neroli taste.

Scientific Research Applications

  • Solubility in Supercritical Carbon Dioxide :

    • Citronellal and methyl anthranilate exhibit different solubility in supercritical carbon dioxide (SC-CO2), as studied using a static equilibrium system. The solubility of citronellal, a linear-chained molecule, in SC-CO2 is significantly higher compared to its aromatic derivative methyl anthranilate. This finding is linked to the acentric factor, indicating citronellal's larger molecular asymmetry and higher vapor pressure, making it more soluble in SC-CO2 (Tsai & Rizvi, 2016).
  • Biological Synthesis in Yeast :

    • Yeast (Saccharomyces cerevisiae) has been used as a catalyst for the synthesis of tranilast and various tranilast analogs (cinnamoyl anthranilates), including citronellyl anthranilate. These compounds, naturally produced in plants like oats and carnations, exhibit potential therapeutic benefits like antioxidant, anti-inflammatory, and antiproliferative effects. The engineered yeast strain co-expressed specific enzymes from Arabidopsis thaliana and Dianthus caryophyllus, enabling the production of a wide range of cinnamoyl anthranilates (Eudes et al., 2011).
  • Antioxidant and Antibacterial Activities :

    • Essential oils from Pelargonium asperum and Ormenis mixta, containing components like citronellyl ester, demonstrate significant antioxidant and antibacterial activities. These essential oils show potential for use in environmental applications due to their natural antimicrobial properties (Ouedrhiri et al., 2018).
  • Use in Avian Repellents :

    • Citronellyl compounds, including this compound, have been tested for their repellent properties against European starlings (Sturnus vulgaris). These compounds, commonly used in the flavor and fragrance industry, show promise as nonlethal, environmentally safe avian repellents (Hile, 2004).
  • Improving Anthranilate Synthesis from Glucose in E. coli :

    • Metabolic engineering in Escherichia coli has been explored to improve anthranilate synthesis from glucose. This approach offers a more sustainable method for anthranilate production, a key intermediate for various industrial products. Engineered E. coli strains demonstrated significant anthranilate accumulation and production, highlighting the potential of biological synthesis over traditional chemical methods (Balderas-Hernández et al., 2009).
  • Enzymatic Synthesis of Short Chain Citronellyl Esters :

    • A microbial lipase from Rhizopus sp. was used to synthesize short-chain citronellyl esters, which are important flavor and fragrance compounds. The study explored direct esterification and transesterification reactions to produce citronellyl acetate and butyrate, demonstrating the efficiency of enzymatic synthesis for these compounds (Macêdo et al., 2003).
  • Ionic Liquids in Citronellyl Ester Synthesis :

    • The use of immobilized Candida antarctica lipase B and ionic liquids in solvent-free media significantly enhanced the synthesis of various citronellyl esters, including citronellyl butyrate. This method yielded high conversion rates, indicating a promising approach for the efficient production of citronellyl esters in green chemistry (Lozano et al., 2007).

properties

CAS RN

68555-57-7

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

3,7-dimethyloct-6-enyl 2-aminobenzoate

InChI

InChI=1S/C17H25NO2/c1-13(2)7-6-8-14(3)11-12-20-17(19)15-9-4-5-10-16(15)18/h4-5,7,9-10,14H,6,8,11-12,18H2,1-3H3

InChI Key

LSJVFMHIFWWGDY-UHFFFAOYSA-N

SMILES

CC(CCC=C(C)C)CCOC(=O)C1=CC=CC=C1N

Canonical SMILES

CC(CCC=C(C)C)CCOC(=O)C1=CC=CC=C1N

density

1.001-1.007

Other CAS RN

68555-57-7

physical_description

Solid
Colourless liquid;  Rose, fruity aroma

solubility

Insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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